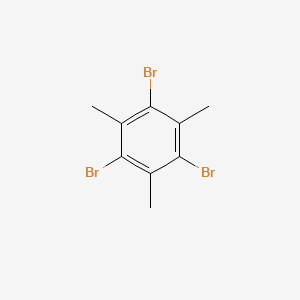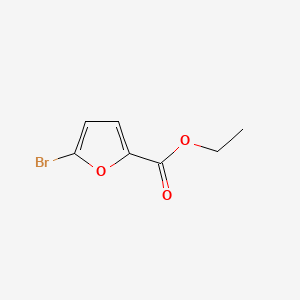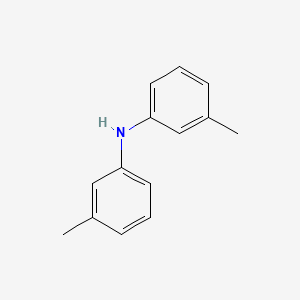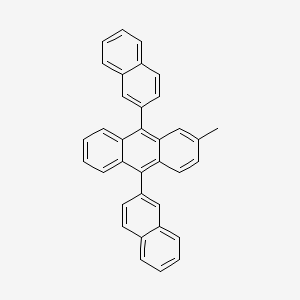
2-甲基-9,10-二(萘-2-基)蒽
描述
2-Methyl-9,10-di(naphthalen-2-yl)anthracene is a useful research compound. Its molecular formula is C35H24 and its molecular weight is 444.6. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-9,10-di(naphthalen-2-yl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-9,10-di(naphthalen-2-yl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 2-甲基-9,10-二(萘-2-基)蒽由于其高热稳定性和形态稳定性而用作蓝色 OLED 中的主体材料 . 它有助于高效的电子传输和发光,使其在显示技术和照明应用中具有价值。
有机发光二极管 (OLED)
用于 OLED 的电子注入中间层
这些应用突出了 2-甲基-9,10-二(萘-2-基)蒽的多功能性和对各种科学学科的潜在影响。 研究人员继续探索其特性和应用,使其成为一个令人兴奋的研究领域 . 如果您需要更多详细信息或其他应用,请随时提问!😊
作用机制
Target of Action
2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) is primarily used as a blue host material and hole-transporting material (HTM) for organic electronic devices . The primary targets of MADN are the electron and hole carriers within these devices .
Mode of Action
MADN exhibits an ambipolar transporting ability , which means it can transport both electrons and holes . This property allows MADN to offer stable thin-film morphology and a wide energy band-gap . As a hole-transporting material, MADN can reduce the amount of hole carriers injected into the device . This leads to a well-balanced carrier recombination , which is crucial for the efficient operation of organic electronic devices.
Biochemical Pathways
The biochemical pathways involved in the action of MADN are related to the electron-hole recombination process in organic electronic devices . The balance between the electron and hole carriers is crucial for the device’s performance . By reducing the amount of hole carriers injected into the device, MADN helps maintain this balance .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of MADN, we can discuss its physical properties that affect its behavior in an organic electronic device. MADN has a melting point of 253 - 258 °C , which indicates its stability at high temperatures. Its molecular weight is 444.57 g/mol , which may influence its deposition on device surfaces during manufacturing.
Result of Action
The result of MADN’s action is the production of highly efficient blue light in organic light-emitting diodes (OLEDs) . Devices using MADN as the emitting layer have demonstrated impressive performance metrics, such as high luminance and power efficiency .
Action Environment
The action of MADN can be influenced by various environmental factors. For example, the temperature can affect the stability of MADN and its ability to transport electron and hole carriers . Additionally, the manufacturing process and the materials used in the device can also impact the effectiveness of MADN .
生化分析
Biochemical Properties
2-Methyl-9,10-di(naphthalen-2-yl)anthracene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various biomolecules through π-π interactions due to its rigid and planar structure. These interactions are crucial for its function as a blue emitter in OLEDs, where it facilitates efficient energy transfer and emission processes .
Cellular Effects
The effects of 2-Methyl-9,10-di(naphthalen-2-yl)anthracene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for its application in organic electronic devices, where precise control over cellular processes is required for optimal performance .
Molecular Mechanism
At the molecular level, 2-Methyl-9,10-di(naphthalen-2-yl)anthracene exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application . The compound’s ability to form stable complexes with enzymes and other proteins is critical for its function in biochemical reactions. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-9,10-di(naphthalen-2-yl)anthracene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-9,10-di(naphthalen-2-yl)anthracene vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic or adverse effects, leading to cellular damage and dysfunction . Understanding the dosage effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2-Methyl-9,10-di(naphthalen-2-yl)anthracene is involved in several metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways is crucial for its function in biochemical reactions and its application in organic electronic devices .
Transport and Distribution
The transport and distribution of 2-Methyl-9,10-di(naphthalen-2-yl)anthracene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its use in various applications, including its role as a blue emitter in OLEDs .
Subcellular Localization
2-Methyl-9,10-di(naphthalen-2-yl)anthracene exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in biochemical reactions and its application in organic electronic devices .
属性
IUPAC Name |
2-methyl-9,10-dinaphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWFFTUWRIGBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804560-00-7 | |
| Record name | MADN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=804560-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of MADN?
A1: The molecular formula of MADN is C39H26, and its molecular weight is 498.62 g/mol.
Q2: What are the key spectroscopic characteristics of MADN?
A2: MADN exhibits a characteristic blue fluorescence []. The exact peak emission wavelength can vary slightly depending on the environment (solution, thin film, host material), but it typically falls within the range of 430-450 nm [, , ]. MADN also shows strong UV absorption, which is crucial for its function in OLEDs.
Q3: How does MADN's stability compare to similar compounds like ADN?
A3: MADN demonstrates superior thin-film morphological stability compared to its analog 9,10-di(2-naphthyl)anthracene (ADN) []. This enhanced stability translates to improved device lifetimes in OLED applications.
Q4: What roles can MADN play in OLED device architectures?
A4: MADN's ambipolar nature and wide band gap make it incredibly versatile in OLEDs. It can function as a hole-transport layer (HTL) [, , ], electron-transport layer (ETL) [, ], host material for both blue and yellow emitters [, , ], and even as a host for p-type and n-type dopants [, ].
Q5: How does MADN improve the performance of blue OLEDs?
A5: MADN is an effective host material for blue emitters like TBP [] and BUBD-1 [], achieving high current efficiencies and deep blue color coordinates. Its wide band gap facilitates efficient energy transfer to the blue dopant.
Q6: Can MADN be used to fabricate white OLEDs (WOLEDs)?
A6: Yes, MADN has been successfully incorporated into WOLEDs using various approaches. These include:
- Co-host with Alq3: Doping MADN and Alq3 with a red emitter like DCJTB enhances luminance efficiency and device stability compared to Alq3 alone [].
- Multi-layer structures: WOLEDs with stable white emission have been achieved by layering MADN-based blue, green, and red emissive layers [].
- Dual-emitting layers: WOLEDs with high color purity and stability utilize MADN doped with both a blue emitter (TBPe) and a yellow emitter (rubrene) [].
Q7: How does MADN contribute to improved OLED device stability?
A7: MADN's use as both HTL and ETL can enhance operational stability by minimizing the formation of unstable redox species like Alq3+ and NPB- [, ]. Additionally, its use in uniformly mixed HTLs with NPB can further extend device lifetime by suppressing the formation of unstable [Alq3+] species [].
Q8: Are there alternatives to MADN in OLED applications?
A8: Yes, several alternative materials exist, each with strengths and weaknesses. For example:
- NPB: A common HTL material, but less morphologically stable than MADN [].
- ADN: Similar structure to MADN, but less stable in thin films [].
- α,α-MADN: An isomer with enhanced performance in deep blue OLEDs [].
Q9: How can computational chemistry be leveraged to further understand and improve MADN-based devices?
A9: Computational studies can provide valuable insights into:
- Energy level alignment: Simulating the energy levels of MADN with different dopants and electrode materials can guide material selection for optimal charge injection and transport [].
- Molecular orientations: Understanding how MADN molecules orient themselves within thin films can be achieved through simulations, revealing its impact on charge carrier mobility [].
- Structure-property relationships: Theoretical calculations can explore how structural modifications to the MADN core affect its electronic properties and device performance, paving the way for the design of improved materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


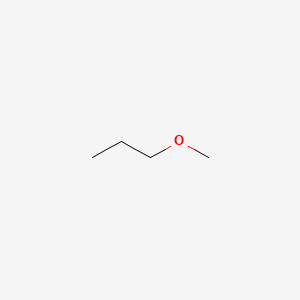



![9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B1661993.png)
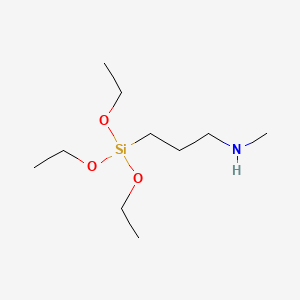
![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)

